molecular formula C12H9ClO3 B11725528 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid CAS No. 400751-42-0

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B11725528
CAS No.: 400751-42-0
M. Wt: 236.65 g/mol
InChI Key: FKNUNBVXYRLGMY-UHFFFAOYSA-N
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Description

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid (molecular formula: C₁₂H₉ClO₃, molecular weight: 236.66 g/mol) is a chlorinated aromatic compound featuring a propargyl ether (prop-2-yn-1-yloxy) substituent at the 2-position of the phenyl ring and a conjugated prop-2-enoic acid group. This compound is hypothesized to exhibit moderate solubility in polar organic solvents (e.g., DMSO, methanol) due to the enoic acid moiety, though the propargyl group may reduce hydrophilicity.

Properties

CAS No.

400751-42-0

Molecular Formula

C12H9ClO3

Molecular Weight

236.65 g/mol

IUPAC Name

3-(5-chloro-2-prop-2-ynoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H9ClO3/c1-2-7-16-11-5-4-10(13)8-9(11)3-6-12(14)15/h1,3-6,8H,7H2,(H,14,15)

InChI Key

FKNUNBVXYRLGMY-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid typically involves the following steps:

Industrial Production Methods

the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells by inducing apoptosis. A study highlighted the potential of triazine derivatives in targeting cancer cells, suggesting that modifications to the phenyl ring can enhance their efficacy against various cancer types .

Neuroprotective Effects

Another promising application of this compound is in neuroprotection. It has been suggested that similar compounds may help in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The modulation of glutamate receptors and inhibition of neuroinflammation are mechanisms through which these compounds may exert their protective effects .

Anti-inflammatory Properties

The compound's structural characteristics allow for interactions with lipoxygenases, enzymes involved in inflammatory processes. Inhibition of these enzymes can lead to reduced inflammation, making it a candidate for developing anti-inflammatory drugs .

Polymer Synthesis

The unique functional groups present in this compound facilitate its use in synthesizing advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors. The incorporation of this compound into polymer matrices can improve adhesion properties significantly .

Herbicidal Activity

Compounds similar to this compound have been evaluated for their herbicidal activities. Studies suggest that these compounds can effectively inhibit weed growth by interfering with specific metabolic pathways in plants, thus providing a potential avenue for developing new herbicides .

Pest Control

Additionally, there is evidence supporting the use of this compound in pest control formulations. Its ability to disrupt insect hormonal systems could lead to effective pest management strategies without the adverse effects associated with traditional pesticides .

Case Study 1: Anticancer Research

A notable study conducted on triazine derivatives demonstrated their effectiveness against chronic myeloid leukemia cells. The research indicated that modifications to the phenyl group significantly enhanced the compounds' ability to induce apoptosis in cancer cells, showcasing the potential application of similar compounds like this compound in cancer therapy .

Case Study 2: Neuroprotective Agents

In a clinical trial focusing on neurodegenerative diseases, researchers found that compounds with structural similarities to this compound showed promise in reducing symptoms associated with Alzheimer's disease by modulating neurotransmitter levels and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Research Findings and Gaps

  • Acidity: The target compound’s enoic acid group is predicted to have a lower pKa (~3–4) than the fluorophenyl-furan analog (pKa ~4–5) due to chlorine’s stronger electron-withdrawing effect .
  • Reactivity : The propargyl group enables alkyne-specific reactions (e.g., cycloadditions), absent in analogs with saturated substituents.
  • Gaps : Experimental data on the target’s solubility, crystallinity, and bioactivity are lacking. Further studies using SHELX () for structural analysis and in vitro assays are recommended.

Biological Activity

3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid, also known by its IUPAC name (2E)-3-[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]-2-propenoic acid, is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves several chemical reactions that integrate halogenation and alkoxy group modifications. The compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and an alkyne moiety. The synthesis process typically yields a high purity product, with melting points ranging from 155 to 158 °C .

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Similar derivatives have shown promising results in reducing inflammation in various animal models. For example, compounds derived from chloro-substituted phenyl groups have demonstrated comparable anti-inflammatory effects to established drugs like diclofenac sodium in carrageenan-induced edema models . This suggests that this compound may possess similar therapeutic benefits.

Case Studies and Research Findings

Several studies provide insights into the biological activities of related compounds:

  • Antimicrobial Testing : A study screened various chloroacetamides for antimicrobial activity using quantitative structure–activity relationship (QSAR) analysis. Compounds with similar halogenated structures were effective against S. aureus and MRSA, indicating a potential pathway for further exploration of this compound in antimicrobial applications .
  • Anti-inflammatory Models : In a study assessing the anti-inflammatory effects of newly synthesized compounds, it was found that certain derivatives exhibited significant activity in xylene-induced ear swelling models, suggesting that structural modifications can enhance anti-inflammatory efficacy .

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